molecular formula C12H13N B1139387 N-Propargyl-1(S)-aminoindan CAS No. 185517-74-2

N-Propargyl-1(S)-aminoindan

Cat. No.: B1139387
CAS No.: 185517-74-2
M. Wt: 171.24 g/mol
InChI Key: RUOKEQAAGRXIBM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propargyl-1(S)-Aminoindan is an organic compound known for its significant pharmacological properties. It is a derivative of aminoindan and contains a propargyl group attached to the nitrogen atom. This compound has gained attention due to its potential neuroprotective effects and its role as a selective inhibitor of monoamine oxidase B (MAO-B).

Biochemical Analysis

Biochemical Properties

N-Propargyl-1(S)-aminoindan has been found to interact with various enzymes and proteins. It has been reported to be involved in controlling the cellular redox state, mainly by inhibiting nitric oxide synthase enzymes . It has also been demonstrated to be involved in protein kinase C (PKC) and MAPK activation .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce the rate of neuronal cell loss in vitro . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to inhibit monoamine oxidases (MAO) and cysteine proteases . It also induces neurotrophic factors .

Temporal Effects in Laboratory Settings

It has been reported to have neuroprotective properties .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported to interact with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propargyl-1(S)-Aminoindan typically involves the reaction of 1-indanone with propargylamine in the presence of a reducing agent such as sodium borohydride and acetic acid . This reaction yields N-Propargyl-1-Aminoindan, which can be further purified and converted into its enantiomeric form.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and enantiomeric separation to ensure the desired stereochemistry of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Propargyl-1(S)-Aminoindan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Propargyl-1(S)-Aminoindan has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propargyl-1(S)-Aminoindan is unique due to its specific stereochemistry and its ability to selectively inhibit MAO-B without producing amphetamine-like metabolites. This makes it a safer and more effective option for long-term use in treating neurodegenerative diseases .

Properties

IUPAC Name

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKEQAAGRXIBM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232866
Record name (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185517-74-2
Record name (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185517-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185517-74-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rasagiline, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of racemic 1-aminoindan (64 g), 15% aqueous sodium hydroxide solution (141 g), water (107 mL) and toluene (192 mL) there was added propargyl benzenesulfonate (94.3 g) during 20 minutes at ambient temperature. The resulting mixture was heater to 45° C. for 4 hours, at which time the pH was confirmed to be >12(45% sodium hydroxide added if necessary) and the phases were separated. To the organic phase water (64 mL) was added and the pH was adjusted to 2 with 33% aqueous sulfuric acid. The aqueous phase was separated, diluted with water and mixed with toluene. The pH was adjusted to 6 with 25% aqueous sodium hydroxide and the phases separated. The aqueous phase was extracted again with toluene, ensuring a pH=6. The combined organic layers were concentrated in vacuo to yield 51 g of crude racemic N-propargyl-1-aminoindan as a yellow oil.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
94.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: Does the binding difference between N-Propargyl-1(S)-aminoindan and Rasagiline affect their ability to inhibit MAO B?

A2: Yes, the difference in binding conformation influences the inhibitory potency towards MAO B. While both compounds inactivate the enzyme, Rasagiline exhibits a significantly higher specificity for MAO B compared to this compound []. This difference in potency highlights the importance of the specific interactions between the inhibitor's indan ring and the enzyme's active site for achieving selective and effective MAO B inhibition.

Q2: What is the significance of understanding these structural differences in MAO B inhibitors?

A3: Uncovering the detailed interactions between MAO B and its inhibitors, like the contrasting binding modes of this compound and Rasagiline, is crucial for drug design []. By understanding these structural nuances, researchers can tailor modifications to the inhibitor's scaffold. This structure-guided approach holds the potential to develop new MAO B inhibitors with enhanced selectivity, improved potency, and potentially, reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.